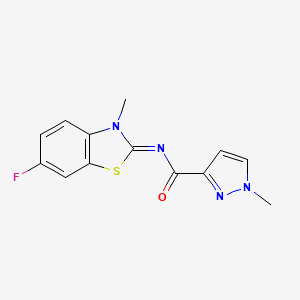

![molecular formula C18H21FN4O3S B6530550 4-fluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 946201-05-4](/img/structure/B6530550.png)

4-fluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Synthesis Analysis

In a study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The synthesis involved a Diels–Alder reaction between key intermediates .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a benzene ring linked to a pyridine ring through a CC or CN bond . The linear formula of a similar compound is C16H17FN4 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Diels–Alder reaction between key intermediates . The reaction led to the formation of the correspondent compound, which was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Aplicaciones Científicas De Investigación

4F-N-BPSE has been studied for its potential use in scientific research. It has been found to be a potent inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids and is essential for the survival of many bacteria and parasites. 4F-N-BPSE has also been studied for its potential use as a drug-delivery system, as it has been found to be capable of carrying drugs across the cell membrane. It has also been studied for its potential use in the treatment of certain types of cancer, as it has been found to inhibit the growth of cancer cells.

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various receptors, such as serotonin receptors .

Mode of Action

It’s known that similar compounds can bind to their target receptors and affect their activation mechanism . This interaction can lead to changes in the physiological activity of the cell.

Biochemical Pathways

Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds have been found to possess drug-like properties .

Result of Action

Similar compounds have been found to have diverse biological activities and therapeutic possibilities .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4F-N-BPSE has several advantages and limitations for use in laboratory experiments. One major advantage is its ability to inhibit the activity of the enzyme dihydrofolate reductase, which is essential for the survival of many bacteria and parasites. This makes it a useful tool for studying the effects of this enzyme on various biological processes. Another advantage is its ability to act as a drug-delivery system, allowing for the targeted delivery of drugs to specific cells or tissues.

However, there are also some limitations to the use of 4F-N-BPSE in laboratory experiments. One limitation is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain types of experiments. In addition, the compound has not been extensively studied, so the full range of its effects is not yet known. Finally, it is important to note that 4F-N-BPSE is a synthetic compound and should be used with caution in laboratory experiments.

Direcciones Futuras

There are a variety of potential future directions for the study of 4F-N-BPSE. One possible direction is to further explore its potential use as a drug-delivery system. This could involve studying the compound’s ability to target specific cells or tissues and its ability to carry different types of drugs. Another potential direction is to study the compound’s potential use in the treatment of certain types of cancer. This could involve studying the effects of 4F-N-BPSE on cancer cells in vitro and in vivo. Finally, further studies could be conducted to explore the full range of biochemical and physiological effects of 4F-N-BPSE.

Métodos De Síntesis

The synthesis of 4F-N-BPSE is a multi-step process involving the coupling of various reagents. The first step involves the reaction of 4-fluorobenzonitrile with 4-chloropyridine-2-sulfonamide in the presence of sodium carbonate and dimethylformamide (DMF). This reaction yields 4-fluoro-N-(2-chloro-4-pyridin-2-ylsulfonyl)benzamide, or FCPSB. The second step involves the reaction of FCPSB with 1-methylpiperazine in the presence of sodium carbonate and DMF. This reaction yields 4-fluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide.

Propiedades

IUPAC Name |

4-fluoro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O3S/c19-16-6-4-15(5-7-16)18(24)21-9-14-27(25,26)23-12-10-22(11-13-23)17-3-1-2-8-20-17/h1-8H,9-14H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUHHJCIJMMHQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (2E)-3-ethyl-2-[(1-methyl-1H-pyrazole-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6530481.png)

![N-(3-fluorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B6530495.png)

![2-methyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide](/img/structure/B6530502.png)

![2-propyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide](/img/structure/B6530517.png)

![4-butyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)cyclohexane-1-carboxamide](/img/structure/B6530521.png)

![4-tert-butyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6530529.png)

![2-ethoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6530534.png)

![4-(propan-2-yloxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6530540.png)

![2-fluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6530544.png)

![4-butoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6530545.png)

![3,4-difluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6530557.png)

![2-(4-chlorophenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B6530579.png)

![2-(3-methoxyphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B6530584.png)